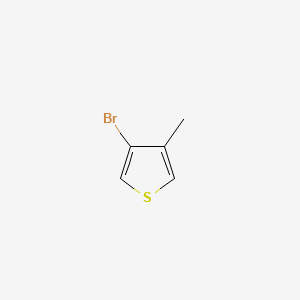

3-Bromo-4-methylthiophene

Vue d'ensemble

Description

3-Bromo-4-methylthiophene is an organic compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the thiophene ring. It is a yellow to orange liquid with a strong odor and is used in various organic synthesis applications .

Mécanisme D'action

Target of Action

3-Bromo-4-methylthiophene is a chemical compound used in the field of organic synthesisIt is known to be used as a reagent in various chemical reactions, implying that its targets could be a wide range of organic compounds .

Mode of Action

this compound is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions. The process involves the oxidative addition of this compound to a palladium catalyst, followed by transmetalation with a boron compound .

Biochemical Pathways

Its role in suzuki–miyaura cross-coupling reactions contributes to the synthesis of a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through Suzuki–Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of these compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Additionally, the compound’s stability may be influenced by factors such as temperature, light, and air exposure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylthiophene can be synthesized through several methods. One common method involves the bromination of 4-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-4-methylthiophene undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.

Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the bromine atom.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like halogens, acids, and other electrophiles.

Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate

Major Products:

Electrophilic Substitution: Various substituted thiophenes.

Nucleophilic Substitution: Thiophene derivatives with different functional groups.

Coupling Reactions: Biaryl compounds and other complex organic molecules

Applications De Recherche Scientifique

3-Bromo-4-methylthiophene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Organic Electronics: Used in the synthesis of oligothiophenes, which are important materials for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

Medicinal Chemistry: Serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Material Science: Utilized in the development of advanced materials with unique electronic and optical properties.

Comparaison Avec Des Composés Similaires

3-Bromothiophene: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.

4-Methylthiophene: Lacks the bromine atom, making it less versatile in coupling reactions.

2-Bromo-4-methylthiophene: Has the bromine atom at the second position, leading to different reactivity and selectivity in reactions

Uniqueness: 3-Bromo-4-methylthiophene is unique due to the combination of the bromine and methyl substituents, which provide a balance of reactivity and steric effects. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

3-Bromo-4-methylthiophene (CAS: 30318-99-1) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides an in-depth examination of its biological activity, including antifungal and antimicrobial properties, its role in organic synthesis, and potential applications in drug development.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrS |

| Molecular Weight | 177.06 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 181.0 ± 20.0 °C |

| Flash Point | 63.3 ± 21.8 °C |

These properties contribute to its functionality as a building block in organic synthesis and its interaction with biological systems.

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits significant antifungal and antimicrobial activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new therapeutic agents.

- Antifungal Activity : The compound has shown promising results against several fungal strains, which could be beneficial in treating infections caused by fungi. Its mechanism may involve disrupting the cell membrane integrity of fungal cells, leading to cell death.

- Antimicrobial Activity : In addition to antifungal properties, this compound has been evaluated for its antibacterial effects. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the bromine and methylthio groups on the thiophene ring. These groups enhance the compound's ability to interact with biological targets, potentially leading to inhibition of essential microbial processes.

Applications in Drug Development

Due to its versatile biological activities, this compound serves as a valuable intermediate in the synthesis of various therapeutic compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced efficacy and reduced side effects.

Case Study: Synthesis of Antifungal Agents

A study explored the synthesis of novel antifungal agents using this compound as a starting material. The resulting compounds exhibited improved antifungal activity compared to existing treatments, highlighting the potential for this compound in pharmaceutical applications.

Material Science Applications

Beyond its biological activity, this compound is also utilized in materials science. It can be incorporated into polymers or used as a precursor for synthesizing novel materials with desirable properties such as thermal stability and electrical conductivity.

Propriétés

IUPAC Name |

3-bromo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUSOPVRLCFJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370584 | |

| Record name | 3-Bromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30318-99-1 | |

| Record name | 3-Bromo-4-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30318-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 3-Bromo-4-methylthiophene play in the synthesis of polymers and what are the characteristics of the resulting materials?

A1: this compound serves as a key monomer in the synthesis of polythiophenes [, ]. The bromine atom provides a reactive site for polymerization reactions, typically through metal-catalyzed cross-coupling reactions like Stille or Suzuki coupling. The methyl group on the thiophene ring can influence the polymer's electronic properties and solubility.

Q2: What analytical techniques are commonly employed to characterize polymers synthesized using this compound?

A2: Researchers rely on a suite of techniques to characterize polymers derived from this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the polymer's structure and composition [].

- Gel Permeation Chromatography (GPC): GPC determines the molecular weight distribution of the synthesized polymer, providing insights into the polymerization process [].

- UV-Vis Spectroscopy: This method helps analyze the polymer's optical properties, which are crucial for applications like light-emitting diodes or sensors [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.